3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring fused with a chromenone structure, which is further substituted with a 4-chlorophenyl group and an ethoxy group. The unique structural features of this compound make it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the chromenone core: The chromenone structure can be synthesized by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization under acidic conditions.
Coupling of the oxadiazole and chromenone units: The final step involves the coupling of the oxadiazole ring with the chromenone core.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, showing promising activity against various cancer cell lines.
Material Science: Due to its unique structural features, the compound is investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound’s ability to interact with specific biological targets, such as enzymes and receptors, makes it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites . This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-1,2,4-oxadiazole: This compound shares the oxadiazole ring and chlorophenyl group but lacks the chromenone structure, resulting in different biological activities and applications.
8-ethoxy-2H-chromen-2-one: This compound contains the chromenone core with an ethoxy group but lacks the oxadiazole ring, leading to distinct chemical properties and reactivity.
The uniqueness of this compound lies in its combined structural features, which confer a unique set of chemical and biological properties, making it a versatile compound for various scientific applications.
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c1-2-24-15-5-3-4-12-10-14(19(23)25-16(12)15)18-21-17(22-26-18)11-6-8-13(20)9-7-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVNKNXFFAINFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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